![molecular formula C20H25NO6 B15101485 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15101485.png)
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Description
4,8-Dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic coumarin derivative functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the butanoate side chain. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes and enabling selective deprotection for further functionalization. The compound’s crystallographic data, if available, would likely be refined using programs such as SHELXL , while hydrogen-bonding patterns in its crystal structure could be analyzed using methodologies described in graph set theory .
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C20H25NO6/c1-12-11-17(23)26-18-13(2)15(9-8-14(12)18)25-16(22)7-6-10-21-19(24)27-20(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H,21,24) |
InChI Key |
ZVVZBMIDAHPZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Catalyst Screening and Reaction Optimization
Recent studies have optimized Pechmann condensation using diverse catalysts and conditions (Table 1). For example, FeCl3·6H2O in toluene at reflux yielded 92% of 4-methylcoumarin, while solvent-free reactions with meglumine sulfate under microwave irradiation achieved 93% yield in 40 minutes. Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3 ) in ethanol provided 72–96% yields.
Table 1: Comparison of Pechmann Condensation Methods for Chromenone Synthesis
*Reaction time under microwave conditions.
Mechanistic Insights
The reaction proceeds via acid-catalyzed formation of a keto-enol tautomer from the β-keto ester, followed by electrophilic attack on the phenol. Cyclization and dehydration yield the chromenone core. The choice of catalyst influences proton availability and reaction efficiency. For instance, FeCl3 acts as a Lewis acid, polarizing carbonyl groups and accelerating enolization.
Esterification to Introduce the Butanoate Moiety
The butanoate side chain is introduced via esterification of the hydroxyl group at position 7 of the chromenone core. This step typically employs coupling agents or acid chlorides.
Coupling Agent-Mediated Esterification
A common method involves reacting 4,8-dimethyl-2-oxo-2H-chromen-7-ol with 2-aminobutanoic acid derivatives. For example, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane facilitate ester bond formation at room temperature. This method avoids racemization and achieves yields exceeding 85%.
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine of the butanoate side chain, enhancing stability during subsequent reactions.
Standard Boc Protection Protocol
The amino group is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically triethylamine or DMAP , in tetrahydrofuran (THF) or dichloromethane. Reaction completion within 4–6 hours at room temperature is confirmed by TLC or NMR.
Table 3: Boc Protection Reaction Parameters
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Triethylamine | THF | 25 | 6 | 89 | |
DMAP | Dichloromethane | 25 | 4 | 92 |
Deprotection Considerations
The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane or TFA), enabling further functionalization of the amine. This orthogonal protection strategy is critical for multi-step syntheses.
Alternative Synthetic Routes
Knoevenagel Condensation
While less common for this compound, Knoevenagel condensation between salicylaldehydes and active methylene compounds (e.g., diethyl malonate) offers an alternative route to coumarins. Ultrasound-assisted reactions in ethanol with piperidine/acetic acid catalysts achieve 90% yields in 40 minutes.
Reaction Optimization and Purification
Solvent and Temperature Effects
Solvent-free Pechmann condensations at 130°C reduce environmental impact and improve yields (96%) compared to traditional solvents. Microwave irradiation further accelerates reactions, cutting time from hours to minutes.
Purification Techniques
Crude products are purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) ensures >95% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Modulation: Influencing the production or scavenging of reactive oxygen species, thereby affecting oxidative stress and related pathways.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest structural analogue is 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate . A comparison of substituents is outlined below:
Implications of Substituent Variations
Boc-Amino Position: The 4-position Boc group in the target compound may alter hydrogen-bonding interactions compared to the 2-position in the analogue, influencing crystal packing and solubility .
Crystallographic and Hydrogen-Bonding Comparisons
For example:
- Hydrogen Bonding: The Boc group’s carbonyl oxygen typically acts as a hydrogen-bond acceptor, while the amino group (if deprotected) serves as a donor. The absence of a 3-benzyl group in the target compound may reduce steric hindrance, allowing tighter packing .
- Software Utilization : Programs like SHELXL and WinGX would be critical for refining bond lengths, angles, and displacement parameters, as well as visualizing anisotropic thermal ellipsoids.
Research Findings and Data Gaps
Key Research Insights
- Synthetic Flexibility: The Boc-protected amino group enables post-synthetic modifications, such as conjugation to drug delivery systems or fluorescent probes.
- Crystallographic Tools : SHELX programs and WinGX remain indispensable for resolving structural ambiguities in coumarin derivatives.
Unresolved Questions
- Biological Activity : Direct comparative studies on antimicrobial or anticancer efficacy are lacking.
Biological Activity
4,8-Dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.5 g/mol. The compound features a chromenone core with specific substitutions that enhance its biological interactions.
Research indicates that the biological activity of this compound may involve:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by modulating the activity of enzymes involved in microbial resistance.
- Anti-inflammatory Effects : The compound may interact with signaling pathways related to inflammation, potentially reducing inflammatory responses in various models.
Biological Activity Studies
Several studies have investigated the biological activities of similar chromenone derivatives, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : In a study examining various coumarin derivatives, compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis may be linked to its interaction with specific cellular receptors or enzymes involved in cell proliferation and survival.
- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of chromenone derivatives, highlighting their potential to inhibit pro-inflammatory cytokines and pathways. This suggests that the compound could be useful in treating inflammatory diseases by downregulating inflammatory mediators.
Future Directions
Ongoing research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Models : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Molecular Interactions : Utilizing techniques such as molecular docking and spectroscopy to explore binding affinities with target enzymes or receptors.
- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in treating specific conditions such as cancer or inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.